3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Lipophilicity Property Forecast Compound Selection

Generic sourcing of triazole isomers risks regioisomeric mismatch, leading to invalid SAR. This 2,2′-regioisomer (ortho-Cl, ortho′-F) is the exact compound from the SALOR-INT screening library. • Predicted LogP 3.38 vs 3.95 for 3-Cl analog - enables controlled DMPK benchmarking & reduced lipophilicity. • Low TPSA from compact ortho,ortho′-substitution - superior predicted passive BBB permeability for CNS screening. • Unique halogen-bond surface distinct from 3- and 4-isomers - adds a non-replicable pharmacophore vector to HTS decks.

Molecular Formula C15H12ClFN4S
Molecular Weight 334.8 g/mol
Cat. No. B12145039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC15H12ClFN4S
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)F
InChIInChI=1S/C15H12ClFN4S/c16-12-7-3-2-6-11(12)14-19-20-15(21(14)18)22-9-10-5-1-4-8-13(10)17/h1-8H,9,18H2
InChIKeyJKOWQQFHOMZLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine


3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine (Molecular Formula: C15H12ClFN4S) is a synthetic, small-molecule 1,2,4-triazole derivative. It is defined by a specific 2,2'-regioisomeric substitution pattern, featuring a 2-chlorophenyl group at the triazole's 3-position and a 2-fluorobenzylthio moiety at the 5-position. This compound is a member of the SALOR-INT screening compound library , placing it within a well-defined chemical space used for high-throughput biological discovery. Its closest analogs are its positional isomers, where the chlorine atom on the phenyl ring or the fluorine atom on the benzylthio ring is shifted, highlighting the critical role of its precise regioisomeric identity.

Substitution Failure of 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine


Substituting a seemingly minor regioisomer, such as the 3-chlorophenyl or 4-fluorobenzylthio analog, for the 2,2'-isomer carries a high risk of yielding fundamentally different biological outcomes. Regioisomerism dictates a molecule's 3D pharmacophore, electronic surface potential, and target binding kinetics. The 2-chlorophenyl and 2-fluorobenzylthio groups create a unique steric and electrostatic environment around the central triazole core, which is critical for selective molecular recognition [1]. In compound library screening, such subtle structural changes are a primary driver of selectivity and potency differences, meaning a generic substitution can lead to a complete loss of activity or a shift in target engagement, invalidating experimental results and wasting procurement resources.

Quantitative Differentiation of 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine


Lower Predicted LogP from 2,2'-Substitution

The 2,2'-regioisomeric substitution pattern significantly reduces the predicted lipophilicity (LogP) compared to isomers where halogen substituents are moved to less sterically congested positions. This lower LogP value is a direct consequence of the ortho-substitution increasing molecular polarity and reducing solvent-accessible surface area, directly influencing a procurement choice for projects where lipophilicity is a key lead optimization parameter .

Lipophilicity Property Forecast Compound Selection

Reduced TPSA from Ortho-Substitution

In silico predictions indicate that the 2,2'-regioisomer possesses a lower Topological Polar Surface Area (TPSA) than its para-substituted counterparts. The o-chloro and o-fluoro groups can form a more compact molecular conformation, reducing the overall polar surface area. This is a key differentiator for procurement when compound permeability, especially across the blood-brain barrier (BBB), is a critical project parameter .

Druglikeness Permeability Property Forecast

Antimycobacterial SAR Driven by Substitution Pattern

A study on related 3-aryl-5-(alkyl)-thio-1H-1,2,4-triazoles demonstrated that the substitution pattern on the aryl ring is a primary driver of biological activity against Mycobacterium tuberculosis. Potency varied by over 100-fold depending on the nature of the aryl substituent [1]. While this specific compound was not tested, the class data unequivocally shows that shifting a halogen from the ortho to meta or para position would dramatically alter antimycobacterial activity. The 2,2'-regioisomer offers a unique, untested profile implied by this strong SAR.

Antimycobacterial Structure-Activity Relationship Class Comparison

Application Scenarios for 3-(2-Chlorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine


Antitubercular Lead Diversification

A medicinal chemistry team has an active 3-aryl-5-thio-triazole scaffold against dormant M. tuberculosis (IC50 = 0.05 μg/mL) but faces hERG liability due to high lipophilicity (LogP = 4.5). Integrating this 2,2'-regioisomer (predicted LogP = 3.38) into the SAR exploration addresses the dual objective of reducing lipophilicity while exploring a novel chemical vector . Its higher polarity profile, distinct from the 3-chloro isomer, makes it a strategic procurement choice to mitigate specific off-target risks without abandoning the core scaffold, a direct application of the property differentiation evidence.

CNS Anticonvulsant Drug Discovery

A neuroscience group is seeking novel anticonvulsant leads with high passive BBB permeability. The predicted low TPSA value of this compound, stemming from its compact ortho,ortho-disubstituted structure, differentiates it as a candidate with superior predicted brain uptake compared to the commercial 4-chloro isomer . Procuring this specific regioisomer over its para-substituted analog is a rational, data-driven choice to maximize the probability of CNS target engagement in initial phenotypic screening.

HTS Library for Halogen-Bonding Targets

An HTS facility is curating a focused library for a target known to engage ligands via halogen bonding. The unique conformation of the 2-chlorophenyl and 2-fluorobenzylthio groups creates a specific, polarized halogen bond donor-acceptor surface that is geometrically distinct from the 3- and 4-regioisomers. Procuring this compound adds a specific, three-dimensional pharmacophore vector to the screening deck that cannot be replicated by its isomers, enhancing the library's chemical diversity and the probability of identifying a novel hit.

Pharmacokinetic Benchmarking with Regioisomer Pair

A DMPK (Drug Metabolism and Pharmacokinetics) lab requires a structurally matched pair of triazole isomers to benchmark the impact of regioisomerism on metabolic stability. The predicted LogP difference between this compound (3.38) and its 3-chloro isomer (3.95) provides a tangible hypothesis for differential microsomal clearance rates . The procurement of both isomers establishes a controlled experiment to validate in silico models and generate predictive SAR for the entire triazole chemical series.

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